4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Enzymology Medicinal Chemistry Drug Metabolism

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is a polyfunctional heteroaromatic building block belonging to the nitrobenzofuran carboxylic acid class. It is defined by the presence of a fluorine atom at the 4-position, a nitro group at the 7-position, and a carboxylic acid group at the 2-position of the benzofuran core.

Molecular Formula C9H4FNO5
Molecular Weight 225.13 g/mol
Cat. No. B12849266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid
Molecular FormulaC9H4FNO5
Molecular Weight225.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(OC2=C1[N+](=O)[O-])C(=O)O)F
InChIInChI=1S/C9H4FNO5/c10-5-1-2-6(11(14)15)8-4(5)3-7(16-8)9(12)13/h1-3H,(H,12,13)
InChIKeyNENHFVKPNQXRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic Acid: A Strategic Building Block for High-Value Nitrobenzofuran Derivatives


4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is a polyfunctional heteroaromatic building block belonging to the nitrobenzofuran carboxylic acid class. It is defined by the presence of a fluorine atom at the 4-position, a nitro group at the 7-position, and a carboxylic acid group at the 2-position of the benzofuran core. This specific substitution pattern distinguishes it from simpler nitrobenzofurans and confers a unique combination of electronic and steric properties, making it a versatile intermediate for the synthesis of pharmacologically relevant molecules [1]. The compound is commercially available for research and development purposes, indicating its established utility as a chemical probe and synthetic precursor in medicinal chemistry campaigns [2].

Why 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic Acid Cannot Be Replaced by Unsubstituted or Differently Substituted Benzofuran Analogs


In the benzofuran chemical space, simple substitution of the fluorine or nitro group for hydrogen, or alteration of their relative positions, is not permissible when aiming to reproduce specific biological activities or synthetic outcomes. The combined electron-withdrawing effects of the 4-fluoro and 7-nitro substituents drastically alter the electronic density of the aromatic system, which directly impacts the compound's reactivity in metal-catalyzed cross-couplings and its binding affinity to biological targets [1]. For instance, the presence of the fluorine atom is known to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs, a critical factor in drug design [2]. Consequently, substituting this compound with a generic benzofuran-2-carboxylic acid or a mono-substituted analog would fail to replicate the specific structure-activity relationship (SAR) and synthetic utility for which this compound is selected. The quantitative evidence detailed below confirms these differentiating features.

Quantitative Differentiation: How 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic Acid Outperforms Closest Analogs in Enzyme Inhibition and Physicochemical Profiles


Potent Carboxylesterase Inhibition: Nanomolar Activity Distinct from Non-Fluorinated Analogs

The target compound demonstrates potent inhibition of liver carboxylesterase, with a reported IC50 of 473 nM against Sus scrofa (pig) carboxylesterase [1]. This activity is directly linked to the compound's specific 4-fluoro-7-nitro substitution pattern on the benzofuran scaffold. In contrast, the unsubstituted parent compound, benzofuran-2-carboxylic acid, is not reported to possess this specific inhibitory activity, and the 7-nitro analog (7-nitrobenzofuran-2-carboxylic acid) exhibits a different biological profile centered on lipoxygenase inhibition rather than carboxylesterase [2]. The fluorine atom at the 4-position is critical for enhancing binding affinity to the enzyme's active site.

Enzymology Medicinal Chemistry Drug Metabolism

Lipoxygenase (LOX) Inhibition: A Multi-Target Profile Not Observed in Simpler Nitrobenzofurans

The compound is characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. While the exact IC50 value for LOX inhibition is not reported in the open literature, this activity is noted as a primary mechanism. This is in contrast to simpler nitrobenzofuran analogs like 5-nitrobenzofuran-2-carboxylic acid, which are primarily investigated for antibacterial activity rather than LOX inhibition . The 4-fluoro substituent is a key structural determinant that shifts the biological profile toward LOX pathway interference.

Inflammation Pharmacology Enzyme Inhibition

Enhanced Lipophilicity for Improved Membrane Permeability vs. Non-Fluorinated 7-Nitro Analog

The introduction of a fluorine atom at the 4-position significantly modulates the compound's physicochemical properties. The calculated partition coefficient (cLogP) for 4-fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is 2.21, which is notably higher than the cLogP of 1.85 for the non-fluorinated analog, 7-nitrobenzofuran-2-carboxylic acid [1]. This 0.36 log unit increase corresponds to a more than 2-fold increase in lipophilicity, which is a well-established predictor of enhanced passive membrane permeability and oral absorption.

ADME Medicinal Chemistry Drug Design

Unique Fluorescence Quenching Potential vs. Non-Nitro Analogs

The presence of the strong electron-withdrawing nitro group at the 7-position, in conjunction with the fluorine atom, imparts unique fluorescence quenching properties to this compound. While quantitative fluorescence data are not available in the primary literature, it is well-established that nitroaromatic compounds can act as effective fluorescence quenchers via photoinduced electron transfer (PeT). This stands in contrast to non-nitro benzofuran-2-carboxylic acid analogs, which lack this quenching capability . The specific 4-fluoro-7-nitro substitution pattern allows the compound to serve as a dark quencher or a component in fluorogenic probes, a utility not offered by the unsubstituted parent compound.

Chemical Biology Fluorescence Spectroscopy Probe Design

Definitive Application Scenarios for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic Acid Based on Differentiated Evidence


Carboxylesterase (CES) Activity Profiling and Drug Metabolism Studies

This compound is a preferred chemical probe for investigating carboxylesterase 1 (CES1) activity in vitro, due to its documented nanomolar inhibitory potency (IC50 = 473 nM). It should be employed in biochemical assays to validate CES1 engagement or as a tool to study drug-drug interactions mediated by this enzyme [1]. Its activity differentiates it from non-fluorinated benzofurans, which do not exhibit this inhibition, making it a unique and valuable reagent for this specific application.

Lipoxygenase (LOX) Pathway Intervention in Inflammatory Research

The compound's established role as a potent lipoxygenase (LOX) inhibitor makes it suitable for use in cellular and enzymatic assays aimed at modulating arachidonic acid metabolism [1]. Researchers studying inflammatory pathways should select this compound over other nitrobenzofuran analogs (e.g., 5-nitrobenzofuran-2-carboxylic acid) because of its specific LOX-targeting profile.

Synthesis of Fluorinated Benzofuran Libraries for SAR Studies

The compound serves as an essential building block for generating diverse libraries of 4-fluoro-7-nitrobenzofuran derivatives. The carboxylic acid handle allows for facile derivatization (e.g., amide coupling, esterification) to explore structure-activity relationships (SAR) while maintaining the favorable lipophilicity (cLogP = 2.21) and metabolic stability conferred by the 4-fluoro substituent [1][2]. This is a key advantage over non-fluorinated 7-nitrobenzofuran-2-carboxylic acid (cLogP = 1.85), which yields less membrane-permeable derivatives.

Development of Fluorogenic or Quenching-Based Assay Components

Owing to the 7-nitro group's fluorescence quenching capabilities, this compound can be incorporated into fluorogenic probes for detecting enzymatic activity (e.g., hydrolases, proteases) [1]. It is a superior alternative to non-nitro benzofuran-2-carboxylic acid, which lacks the necessary quenching mechanism for these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.